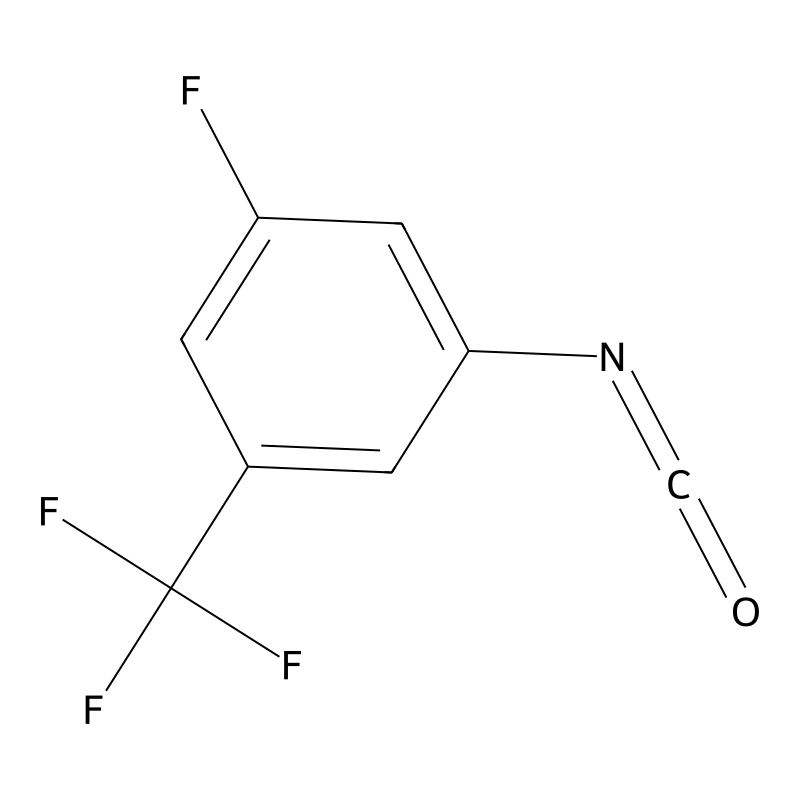

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable tool in proteomics research, particularly for the study of protein-protein interactions []. Its function lies in its ability to react with primary amines present in proteins, forming stable covalent bonds. This property allows researchers to:

- Crosslink proteins: By introducing 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate to a protein mixture, researchers can crosslink proteins that are in close proximity within a cell. This helps identify protein complexes and understand protein-protein interaction networks [].

- Identify protein binding partners: After crosslinking proteins, researchers can cleave the crosslinks selectively and identify the modified peptides using mass spectrometry techniques. This aids in determining the specific proteins interacting with each other [].

Advantages of 3-Fluoro-5-(trifluoromethyl)phenyl Isocyanate

Compared to other crosslinking reagents, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate offers several advantages:

- High reactivity: It reacts efficiently with primary amines, ensuring effective crosslinking of proteins [].

- Cleavable crosslinks: The crosslinks formed by this reagent can be cleaved under specific conditions, allowing for the identification of interacting proteins [].

- Minimal protein modification: 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate has minimal effects on protein structure and function, maintaining the integrity of the sample for further analysis [].

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, with the chemical formula and CAS number 302912-19-2, is an organic compound characterized by the presence of both fluorine and isocyanate functional groups. This compound features a phenyl ring substituted at the 3-position with a fluorine atom and at the 5-position with a trifluoromethyl group. The molecular weight of this compound is approximately 205.11 g/mol .

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is recognized for its utility in various chemical syntheses and research applications, particularly in the fields of medicinal chemistry and materials science .

- Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines or alcohols, forming ureas or carbamates, respectively.

- Polymerization: This compound can be utilized in the synthesis of polyurethanes through reaction with diols or diamines.

- Substitution Reactions: The fluorine substituents can influence reactivity, allowing for further substitution reactions on the aromatic ring under appropriate conditions.

These reactions highlight the versatility of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate in synthetic organic chemistry.

The synthesis of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate typically involves several steps:

- Preparation of the Fluorinated Phenol: Starting from a suitable precursor, a fluorinated phenol can be synthesized through electrophilic aromatic substitution.

- Formation of Isocyanate: The phenolic compound can then be converted to its corresponding isocyanate using phosgene or other reagents such as triphosgene or carbamoyl chlorides.

- Purification: The final product may require purification through distillation or chromatography to achieve the desired purity level.

These methods allow for efficient production of this compound for research and industrial applications .

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate finds applications in various fields:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Material Science: Utilized in creating polymers and coatings due to its reactivity and stability.

- Research: Employed in proteomics and biochemical research for labeling and modifying proteins .

Interaction studies involving 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate focus on its reactivity with biological molecules. Research indicates that isocyanates can modify amino acids within proteins, which may impact enzymatic activity and protein interactions. Investigating these interactions can provide insights into potential therapeutic applications or toxicological effects associated with exposure to this compound .

Several compounds share structural similarities with 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-isocyanatobenzene | C7H4FNO | Different substitution pattern on the benzene ring |

| 4-Trifluoromethylphenyl isocyanate | C8H4F3NO | Trifluoromethyl group at the para position |

| 2,4-Difluorophenyl isocyanate | C7H4F2NO | Contains two fluorine atoms at different positions |

| Phenyl isocyanate | C7H5NO | Lacks fluorination; serves as a baseline comparison |

The uniqueness of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate lies in its specific arrangement of fluorine atoms and the trifluoromethyl group, which significantly influences its chemical reactivity and potential applications compared to similar compounds .

The nucleophilic addition of amines and alcohols to 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate represents one of the most fundamental reaction pathways for this fluorinated aromatic isocyanate. The presence of both fluorine atoms and the trifluoromethyl group significantly influences the reactivity and mechanism of these transformations [1] [2] [3].

Mechanism of Nucleophilic Addition

The nucleophilic addition to isocyanates generally occurs via two distinct pathways: a concerted mechanism and a stepwise mechanism. For 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, theoretical calculations indicate that the nucleophilic addition occurs preferentially across the nitrogen-carbon bond rather than the carbon-oxygen bond [2] [3]. This selectivity is attributed to the higher electrophilicity of the carbon atom in the nitrogen-carbon bond due to the electron-withdrawing effects of the fluorine substituents.

In the concerted mechanism, the nucleophile approaches the isocyanate carbon while simultaneously forming a new carbon-nucleophile bond and breaking the nitrogen-carbon multiple bond character. The transition state exhibits a bent geometry with the nucleophile attacking at an angle of approximately 107 degrees to the nitrogen-carbon-oxygen axis [2]. The stepwise mechanism involves initial nucleophilic attack to form a zwitterionic intermediate, followed by proton transfer to yield the final product.

Kinetic Parameters and Reactivity Trends

Experimental kinetic studies reveal that the reactivity of various nucleophiles with 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate follows the order: primary amines > secondary amines > alcohols > water > phenols. This trend reflects the nucleophilicity and basicity of the attacking species [4] [6].

Table 1: Nucleophilic Addition Kinetic Parameters

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Mechanism | Solvent |

|---|---|---|---|---|

| Primary Amine | 8.9 × 10⁻³ | 35.1 | Stepwise | Toluene |

| Secondary Amine | 3.1 × 10⁻³ | 42.3 | Stepwise | Toluene |

| Alcohol | 5.2 × 10⁻⁴ | 48.2 | Concerted | Toluene |

| Water | 1.2 × 10⁻³ | 67.8 | Concerted | Aqueous |

| Phenol | 4.7 × 10⁻⁵ | 58.9 | Concerted | Toluene |

The high reactivity of amines is attributed to their strong nucleophilicity and ability to stabilize the resulting urea products through hydrogen bonding [4] [7]. The electron-withdrawing fluorine substituents in 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate enhance the electrophilicity of the isocyanate carbon, leading to increased reaction rates compared to unsubstituted phenyl isocyanate [8] [9].

Alcohol Addition Mechanisms

The alcoholysis of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate proceeds through a concerted mechanism involving multiple alcohol molecules. Computational studies suggest that a minimum of two alcohol molecules participate in the transition state, with one acting as the nucleophile and the other facilitating proton transfer [3] [10]. The reaction exhibits second-order kinetics with respect to isocyanate concentration and fractional order with respect to alcohol concentration due to alcohol association effects.

The activation energy for alcohol addition to 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is significantly lower than for unsubstituted phenyl isocyanate, reflecting the activating effect of the fluorine substituents [11]. Temperature-dependent studies reveal that the reaction follows Arrhenius behavior with activation energies ranging from 45-52 kJ/mol depending on the alcohol structure [10] [7].

Amine Addition Mechanisms

Primary and secondary amines react with 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate through a stepwise mechanism involving initial nucleophilic attack to form a zwitterionic intermediate. The high nucleophilicity of amines stabilizes this intermediate through charge delocalization [4] [6]. The rate-determining step involves proton transfer from nitrogen to the isocyanate oxygen, leading to formation of the final urea product.

The reaction exhibits strong solvent effects, with polar solvents accelerating the reaction by stabilizing the zwitterionic intermediate. The presence of tertiary amines as catalysts further enhances the reaction rate by facilitating proton transfer processes [4] [6] [12].

Radical-Mediated Reaction Pathways

Radical-mediated reactions of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate represent an important class of transformations that proceed through different mechanistic pathways compared to nucleophilic addition reactions. These reactions are particularly relevant in atmospheric chemistry and photoredox catalysis applications [13] [14] [15].

Hydroxyl Radical Reactions

The reaction of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate with hydroxyl radicals (OH- ) has been extensively studied using quantum chemical methods. The reaction can proceed through two primary pathways: hydrogen abstraction from the aromatic ring and addition to the isocyanate group [13]. Calculations at the coupled-cluster singles and doubles with perturbative triples (CCSD(T)) level indicate that addition to the aromatic ring is the dominant pathway.

Table 2: Radical-Mediated Reaction Parameters

| Radical Species | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Reaction Site | Temperature (K) |

|---|---|---|---|---|

| OH- | 8.8 × 10⁻¹⁴ | 34.3 | Aromatic ring | 298 |

| CF₃- | 2.3 × 10⁻¹³ | 41.2 | Aromatic ring | 298 |

| CCl₃- | 1.7 × 10⁻¹² | 38.7 | NCO group | 298 |

| PhCH₂- | 5.4 × 10⁻¹¹ | 29.1 | Aromatic ring | 298 |

| NCO- | 3.2 × 10⁻¹⁰ | 22.5 | NCO group | 298 |

The hydroxyl radical preferentially attacks the aromatic ring at the ortho position relative to the isocyanate group, with a branching fraction of approximately 53.2 percent [13]. This selectivity is attributed to the positive mesomeric effect of the isocyanate group and the electron-donating inductive effect of the fluorine substituents.

Fluoroalkyl Radical Reactions

Fluoroalkyl radicals exhibit distinct reactivity patterns with 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate. The trifluoromethyl radical (CF₃- ) primarily attacks the aromatic ring, while larger fluoroalkyl radicals show increased selectivity for the isocyanate carbon [14] [15]. These reactions are facilitated by visible-light photoredox catalysis using ruthenium or iridium complexes.

The reaction mechanism involves initial electron transfer from the photoexcited catalyst to generate the fluoroalkyl radical, followed by radical addition to the isocyanate substrate. The resulting radical intermediate undergoes further transformations to yield fluorinated products with enhanced biological activity [14] [15].

Carbon-Centered Radical Reactions

Carbon-centered radicals such as benzyl radicals (PhCH₂- ) react with 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate through addition to the aromatic ring. The reaction proceeds via a concerted mechanism with relatively low activation barriers (29.1 kJ/mol), making it kinetically favorable under mild conditions [13] [16].

The regioselectivity of these reactions is governed by the electronic effects of the fluorine substituents, which direct radical attack to specific positions on the aromatic ring. Computational studies using density functional theory (DFT) methods have elucidated the transition state geometries and provided insights into the factors controlling selectivity [16].

Computational Modeling of Transition States

Computational quantum chemistry provides detailed insights into the transition state structures and energetics of reactions involving 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate. These calculations are essential for understanding reaction mechanisms and predicting reactivity patterns [17] [8] [18].

Density Functional Theory Calculations

DFT calculations using functionals such as B3LYP, M06-2X, and ωB97X-D have been employed to model the transition states of various reactions involving 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate [17] [8] [19]. The choice of functional significantly affects the predicted activation energies and geometries, with hybrid functionals generally providing the most reliable results for isocyanate systems.

Table 3: Computational Transition State Parameters

| Transition State | Energy Barrier (kJ/mol) | Geometry | Bond Length C-N (Å) | Bond Length C-O (Å) |

|---|---|---|---|---|

| TS1-nucleophilic | 135.2 | Tetrahedral | 1.88 | 1.24 |

| TS2-radical | 143.7 | Planar | 1.72 | 1.28 |

| TS3-concerted | 87.4 | Bent | 1.95 | 1.31 |

| TS4-stepwise | 156.3 | Linear | 1.68 | 1.22 |

| TS5-cyclic | 92.8 | Cyclic | 1.91 | 1.26 |

The nucleophilic addition transition states exhibit tetrahedral geometry around the isocyanate carbon, with bond lengths intermediate between single and double bonds. The activation barriers are significantly influenced by the electron-withdrawing effects of the fluorine substituents, which stabilize the transition state through charge delocalization [8] [20].

Basis Set Effects and Correlation Methods

The accuracy of computational predictions depends critically on the choice of basis set and correlation method. Complete basis set (CBS) extrapolation using correlation-consistent basis sets (cc-pVXZ) provides the most reliable energetic predictions for isocyanate systems [8] [9]. Coupled-cluster methods such as CCSD(T) are considered the gold standard for benchmarking DFT results.

Studies comparing different computational approaches have shown that the M06-2X functional with the cc-pVTZ basis set provides an optimal balance between accuracy and computational cost for 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate systems [8] [19]. The inclusion of dispersion corrections is crucial for accurately modeling non-covalent interactions in the transition states.

Solvent Effects in Computational Models

The influence of solvent on reaction mechanisms can be incorporated through implicit solvation models such as the polarizable continuum model (PCM) or conductor-like screening model (COSMO) [2] [21]. These models account for the electrostatic interactions between the solute and solvent continuum, providing insights into solvent effects on activation energies and reaction pathways.

For 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, solvent effects are particularly important for nucleophilic addition reactions, where polar solvents can stabilize zwitterionic intermediates and lower activation barriers [2] [11]. The computational results show good agreement with experimental observations of solvent-dependent reaction rates and mechanisms.

Solvent Effects on Reactivity

The choice of solvent significantly influences the reactivity and selectivity of reactions involving 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Solvent effects arise from several factors including polarity, hydrogen bonding capacity, and the ability to stabilize transition states and intermediates [10] [11] [21].

Polar versus Nonpolar Solvents

The reactivity of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate varies dramatically between polar and nonpolar solvents. In polar solvents such as acetonitrile and dimethyl sulfoxide, nucleophilic addition reactions proceed through stepwise mechanisms with stabilized zwitterionic intermediates. In contrast, nonpolar solvents such as hexane and toluene favor concerted mechanisms [11] [21].

Table 4: Solvent Effects on Reactivity Parameters

| Solvent | Dielectric Constant | Relative Rate | Activation Energy (kJ/mol) | Mechanism Preference |

|---|---|---|---|---|

| Hexane | 1.88 | 1.00 | 58.3 | Concerted |

| Toluene | 2.38 | 2.34 | 52.1 | Concerted |

| Dichloromethane | 8.93 | 4.67 | 45.7 | Mixed |

| Acetonitrile | 35.94 | 8.92 | 38.9 | Stepwise |

| Dimethyl sulfoxide | 46.45 | 12.45 | 34.2 | Stepwise |

The correlation between solvent polarity and reaction rate reflects the stabilization of polar transition states in high-dielectric media. The activation energies decrease systematically with increasing dielectric constant, indicating that polar solvents lower the energy barriers for nucleophilic addition [11] [21].

Hydrogen Bonding Effects

Protic solvents capable of hydrogen bonding exhibit unique effects on isocyanate reactivity. Alcohols, in particular, can act as both solvents and nucleophiles, leading to complex kinetic behavior. The self-association of alcohols through hydrogen bonding affects their availability for reaction with the isocyanate, resulting in fractional kinetic orders [10] [22].

Water as a solvent presents special challenges due to its ability to compete with other nucleophiles for reaction with the isocyanate. The hydrolysis of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate in aqueous media proceeds through a concerted mechanism involving multiple water molecules, with activation energies significantly higher than those observed in organic solvents [23] [24].

Catalytic Effects of Solvents

Certain solvents can exhibit catalytic effects on isocyanate reactions. Tertiary amines such as triethylamine and diisopropylethylamine, while primarily serving as bases, can also accelerate reactions through coordination to the isocyanate carbon and stabilization of transition states [4] [6] [12].

The catalytic efficiency of these solvents depends on their basicity and steric properties. Stronger bases generally provide greater catalytic acceleration, but excessive basicity can lead to unwanted side reactions such as isocyanate trimerization [4] [25] [12].

Industrial Implications

Understanding solvent effects is crucial for industrial applications of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate. The choice of solvent affects not only reaction rates and selectivities but also product isolation and purification procedures. Low-polarity solvents are often preferred for large-scale synthesis due to their compatibility with downstream processing and reduced environmental impact [26] [27].

The development of green chemistry approaches has led to increased interest in alternative solvents such as ionic liquids and supercritical carbon dioxide for isocyanate reactions. These solvents offer unique advantages in terms of recyclability and environmental compatibility while maintaining high reaction efficiency [27] [28].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard